Bienvenue dans la boutique en ligne BenchChem!

N-Arachidonylglycine

GPR18 Cannabinoid Cell Migration

N-Arachidonylglycine (NAGly) is the definitive tool for clean GPR18 pharmacology. Unlike anandamide, it is a full GPR18 agonist (EC50 44.5 nM) with zero CB1/CB2 activity, eliminating confounding cannabinoid effects. It also inhibits GlyT2 (IC50 5.1 μM) and modulates glycine receptors subunit-specifically, enabling unique studies in spinal pain, immune cell migration, and endothelial vasodilation. For researchers requiring precise, receptor-specific interrogation without cross-reactivity, NAGly is irreplaceable. Procure high-purity ≥98% material optimized for reproducible results.

Molecular Formula C22H35NO3
Molecular Weight 361.5 g/mol
CAS No. 179113-91-8
Cat. No. B109906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Arachidonylglycine
CAS179113-91-8
Synonyms(all-Z)-N-(1-Oxo-5,8,11,14-eicosatetraenyl)glycine; _x000B_N-[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraenyl]glycine; _x000B_N-[(5Z,8Z,11Z,14Z)-1-Oxo-5,8,11,14-eicosatetraen-1-yl]glycine; _x000B_N-Arachidonyl Glycine;  N-[1-Oxo-5Z,8Z,11Z,14Z-eicosatetraenyl]-glycine
Molecular FormulaC22H35NO3
Molecular Weight361.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O
InChIInChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15-
InChIKeyYLEARPUNMCCKMP-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

N-Arachidonylglycine (CAS 179113-91-8): Endogenous GPR18 Agonist and Glycine Transporter Modulator for Pain and Inflammation Research


N-Arachidonylglycine (NAGly), also referred to as N-arachidonoyl glycine, is an endogenous carboxylic acid congener of the endocannabinoid anandamide (AEA) [1]. It is classified as a lipoamino acid and acts as a full agonist at the orphan G protein-coupled receptor GPR18, with an EC50 of 44.5 nM [2]. Notably, NAGly lacks detectable activity at cannabinoid CB1 and CB2 receptors, distinguishing it from its structural analog anandamide [1]. The compound is also an inhibitor of the glycine transporter GLYT2 (IC50 = 5.1 μM) and promotes directed cellular migration [2].

Why N-Arachidonylglycine Cannot Be Substituted by Anandamide or Other N-Acyl Glycines


Generic substitution of N-arachidonylglycine with closely related compounds such as anandamide (AEA), N-palmitoyl glycine, or N-oleoyl glycine fails because NAGly possesses a unique receptor activation profile that combines potent GPR18 agonism (EC50 = 44.5 nM) with complete inactivity at CB1 and CB2 receptors [1]. Anandamide, by contrast, exhibits weak GPR18 agonism (EC50 = 3.83 μM) while retaining significant CB1/CB2 activity [1]. Furthermore, NAGly inhibits the glycine transporter GLYT2 with an IC50 of 5.1 μM, a property not shared by anandamide [2]. The compound also produces complex, subunit-specific modulation of glycine receptors (GlyRs), including potentiation and inhibition of α1 GlyRs, whereas anandamide has no effect on α2 or α3 GlyRs [3]. These quantitative pharmacological differences render NAGly an irreplaceable tool for studies requiring selective GPR18 activation, GlyT2 inhibition, or GlyR modulation without confounding CB receptor engagement.

Quantitative Differentiation Evidence: N-Arachidonylglycine (NAGly) vs. Anandamide and Other GPR18 Ligands


GPR18 Agonist Potency and Selectivity: N-Arachidonylglycine Demonstrates 86-Fold Higher Potency Than Anandamide at GPR18 with No CB1/CB2 Activity

N-Arachidonylglycine acts as a full agonist at GPR18 with an EC50 of 44.5 nM (95% CI: 32.4–61.0 nM) and an Emax of 101.6% relative to 10 μM ionomycin [1]. In contrast, the structurally related endocannabinoid anandamide (AEA) is also a full GPR18 agonist but exhibits an EC50 of 3.83 μM (95% CI: 2.11–6.90 μM), representing an 86-fold lower potency [1]. Additionally, NAGly displays no detectable activity at cannabinoid CB1 or CB2 receptors, whereas AEA is a well-characterized CB1/CB2 agonist [2]. Among endogenous GPR18 ligands, NAGly is the most potent, exceeding the activity of abnormal cannabidiol (Abn-CBD; EC50 = 835.7 nM) and Δ9-THC (EC50 = 0.96 μM) [1].

GPR18 Cannabinoid Cell Migration

GLYT2 Inhibition: N-Arachidonylglycine Shows Moderate Glycine Transporter 2 Inhibition (IC50 5.1 μM) Not Found in Anandamide

N-Arachidonylglycine inhibits the neuronal glycine transporter GLYT2 with an IC50 of 5.1 μM . This property is absent in anandamide, which does not significantly interact with GLYT2 [1]. In rat spinal cord slices, NAGly prolongs the decay of glycine-induced currents and reduces NMDA-mediated excitatory postsynaptic currents, effects consistent with GLYT2 blockade [2]. While NAGly is a relatively weak GLYT2 inhibitor compared to specialized synthetic inhibitors like ALX-1393 (IC50 < 1 μM), its endogenous nature and dual GPR18/GLYT2 activity make it a unique tool for studying convergent modulation of glycinergic and GPR18 pathways in pain processing.

Glycine Transporter GLYT2 Pain

Hypotensive and Vasorelaxant Effects: N-Arachidonylglycine Reduces Blood Pressure by 69.4% at 1 mg/kg in Rats via Endothelium-Dependent Mechanism

In anesthetized rats, intravenous administration of N-arachidonylglycine (NAGly) at 1 mg/kg produced a pronounced decrease in blood pressure of 69.4 ± 5.5% and reduced renal blood flow by 88 ± 12% [1]. These effects were not sensitive to inhibition by the endothelial anandamide receptor antagonist O-1918 (3 mg/kg) [1]. In isolated resistance vessels, NAGly (1–30 μM) induced concentration- and endothelium-dependent vasorelaxation that was inhibited by L-NAME (300 μM, nitric oxide synthase inhibitor) and ODQ (10 μM, cGMP synthase inhibitor), but not by CB1, CB2, GPR55, or TRPV1 antagonists [1]. While anandamide also produces vasorelaxation, its hypotensive effects are CB1 receptor-dependent and follow a distinct pharmacological profile [2]. NAGly's cardiovascular actions are mediated through a nitric oxide-cGMP pathway and the Na+/Ca2+ exchanger (NCX), providing a CB-receptor-independent mechanism for vascular modulation.

Cardiovascular Vasorelaxation Nitric Oxide

Validated Research Applications of N-Arachidonylglycine Based on Quantitative Evidence


GPR18-Mediated Cellular Migration and Inflammation Studies

N-Arachidonylglycine is the preferred endogenous ligand for investigating GPR18-mediated cell migration in immune and endometrial cells [1]. Its high potency (EC50 = 44.5 nM) and full agonism at GPR18, combined with an absence of confounding CB1/CB2 activity, enable clean interrogation of GPR18 signaling in microglial migration [2] and endometrial cell motility [1].

Spinal Analgesia and Glycinergic Neurotransmission Research

Due to its dual activity as a GPR18 agonist and GLYT2 inhibitor (IC50 = 5.1 μM), NAGly is a unique tool for studying spinal pain pathways where both glycinergic transmission and non-cannabinoid receptor mechanisms are implicated [3]. Electrophysiological evidence confirms that NAGly enhances inhibitory glycinergic synaptic transmission and suppresses excitatory NMDA currents in superficial dorsal horn neurons [3].

Endothelium-Dependent Vasorelaxation and Cardiovascular Pharmacology

NAGly's capacity to induce pronounced, CB-receptor-independent hypotension (69.4% BP reduction at 1 mg/kg i.v.) via the NO-cGMP pathway and NCX [4] makes it a valuable compound for dissecting endothelium-dependent vasodilatory mechanisms. This profile is particularly useful in studies where cannabinoid receptor interference must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Arachidonylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.